molecular formula C25H21NO B12578483 4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline CAS No. 500256-75-7

4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline

Cat. No.: B12578483
CAS No.: 500256-75-7
M. Wt: 351.4 g/mol
InChI Key: JUXCOWWZIZMPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, a methyl group (-CH3) attached to the nitrogen atom, and a pyrene moiety linked via a methylene bridge

Preparation Methods

The synthesis of 4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and pyrene-1-carbaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include ethanol or methanol, while catalysts such as palladium on carbon (Pd/C) may be used.

    Synthetic Route: The synthetic route generally involves the formation of an imine intermediate, followed by reduction to yield the desired product.

Chemical Reactions Analysis

4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the methoxy group or the pyrene moiety, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions may reduce the imine intermediate formed during synthesis.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or pyrene moiety are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a fluorescent probe due to the presence of the pyrene moiety, which exhibits strong fluorescence. This property makes it useful for imaging and tracking biological molecules.

    Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In industrial applications, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The pyrene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, the methoxy and methyl groups may influence the compound’s binding affinity and selectivity for certain enzymes or receptors .

Comparison with Similar Compounds

4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the methoxy, methyl, and pyrene groups, which confer distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

500256-75-7

Molecular Formula

C25H21NO

Molecular Weight

351.4 g/mol

IUPAC Name

4-methoxy-N-methyl-N-(pyren-1-ylmethyl)aniline

InChI

InChI=1S/C25H21NO/c1-26(21-11-13-22(27-2)14-12-21)16-20-9-8-19-7-6-17-4-3-5-18-10-15-23(20)25(19)24(17)18/h3-15H,16H2,1-2H3

InChI Key

JUXCOWWZIZMPPP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.